4-Phenoxyisobenzofuran-1,3-dione
Description
4-Phenoxyisobenzofuran-1,3-dione is a heterocyclic compound featuring a fused benzene and furan ring system, with two ketone groups at positions 1 and 2. The phenoxy substituent at the 4-position distinguishes it from other isobenzofuran-1,3-dione derivatives. This structural motif is critical for its physicochemical and biological properties, influencing solubility, electronic characteristics, and interactions with biological targets.
Properties
CAS No. |
54738-86-2 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-phenoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O4/c15-13-10-7-4-8-11(12(10)14(16)18-13)17-9-5-2-1-3-6-9/h1-8H |
InChI Key |
BBXGNQFGVODJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the efficient conversion of indane derivatives to the desired isobenzofuran-1,3-dione without the need for a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, scaled up to meet production demands. The use of subcritical water and molecular oxygen ensures a sustainable and cost-effective approach to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Phenoxyisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
- Solubility: The phenoxy group in this compound likely enhances solubility in organic solvents like ethanol, similar to 1-p-cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020) . However, bulky aromatic substituents reduce water solubility compared to polar groups like –OH or –F .
- Tautomerism: Unlike 4-aroyl-isochroman-1,3-dione derivatives, which exhibit enolic tautomerism in solution, this compound’s rigid aromatic system may stabilize the diketo form, reducing tautomeric shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
